D-Ornithine monohydrochloride
Overview
Description
D-Ornithine (hydrochloride) is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is produced from the splitting off of urea from arginine and is essential for the disposal of excess nitrogen in the body. D-Ornithine (hydrochloride) is commonly used in nutritional supplements and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
D-Ornithine monohydrochloride, also known as D-Ornithine hydrochloride or D-Ornithine HCl, is a derivative of the amino acid ornithine. It primarily targets the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into urea for excretion . Ornithine is a critical component of this cycle, facilitating the disposal of excess nitrogen .
Mode of Action
This compound interacts with its targets by being metabolized into L-arginine . This conversion is part of the urea cycle, where ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine . This process helps in the disposal of excess nitrogen .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle . Ornithine, the starting point for the synthesis of many polyamines such as putrescine and spermine, plays a central role in this cycle . The cycle helps in the disposal of excess nitrogen, and the synthesis of arginine, a precursor for the production of nitric oxide, a potent vasodilator .
Result of Action
The action of this compound results in the disposal of excess nitrogen and the production of arginine . This can lead to the release of growth hormone and the burning of excess body fat . It is also necessary for proper immune function and good liver function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study suggests that ornithine might be an important metabolite to improve plant tolerance to particulate matter and volatile organic compounds . .
Biochemical Analysis
Biochemical Properties
D-Ornithine monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to cleave proteins at cysteine residues . This biochemical property allows this compound to participate in a wide range of biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It plays a central role in the urea cycle, which is crucial for the disposal of excess nitrogen (ammonia) . Moreover, this compound is the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines play a role in cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the production of polyamines, which are critical for cell growth and proliferation . Furthermore, this compound can cleave proteins at cysteine residues, which may influence the activity of these proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, supplementation of L-ornithine, an isomer of D-ornithine, has been shown to improve athletic performance by reducing elevated levels of ammonia
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a central role in the urea cycle, a major network of nitrogen-metabolizing pathways . It also participates in the production of polyamines, which are critical for cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ornithine (hydrochloride) can be synthesized from L-arginine through enzymatic methods. One common method involves the use of arginase and urease enzymes to hydrolyze L-arginine, resulting in the formation of D-Ornithine. The reaction conditions typically involve maintaining a temperature of 37°C and an alkaline pH .
Industrial Production Methods
In industrial settings, D-Ornithine (hydrochloride) is produced by dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH adjustment using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH adjusted using barium hydroxide and hydrochloric acid. The final product is obtained by vacuum concentrating, adding alcohol, cooling, and filtering .
Chemical Reactions Analysis
Types of Reactions
D-Ornithine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: D-Ornithine can be oxidized to form ornithine lactam.
Reduction: It can be reduced to form polyamines such as putrescine.
Substitution: D-Ornithine can participate in substitution reactions to form derivatives like citrulline
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used in substitution reactions
Major Products
Oxidation: Ornithine lactam
Reduction: Putrescine
Substitution: Citrulline
Scientific Research Applications
D-Ornithine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyamines and other nitrogen-containing compounds.
Biology: D-Ornithine is involved in the urea cycle and is essential for nitrogen metabolism.
Medicine: It is used in the treatment of hepatic encephalopathy and as a nutritional supplement to enhance athletic performance and promote wound healing.
Industry: D-Ornithine is used in the production of various pharmaceuticals and as a feed additive in animal nutrition
Comparison with Similar Compounds
Similar Compounds
L-Ornithine: Similar in structure but differs in chirality.
Citrulline: Another amino acid involved in the urea cycle.
Arginine: A precursor to both ornithine and citrulline in the urea cycle
Uniqueness
D-Ornithine (hydrochloride) is unique due to its specific role in the urea cycle and its ability to act as a precursor for polyamine synthesis. Unlike L-Ornithine, D-Ornithine is not incorporated into proteins, making it particularly useful in research focused on non-proteinogenic amino acids .
Properties
IUPAC Name |
(2R)-2,5-diaminopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035895 | |
Record name | D-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16682-12-5 | |
Record name | D-Ornithine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16682-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-(-)-2,5-Diaminopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ornithine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-2,5-diaminopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant advantage of using a chemoenzymatic method to produce D-Ornithine Hydrochloride, as described in the research?
A1: The research highlights that using a chemoenzymatic method, specifically combining chemical racemization with enzymatic decarboxylation, yields a significantly higher amount of D-Ornithine Hydrochloride. [] The study reported a yield of 46.1% using this method. [] This suggests a more efficient and potentially cost-effective approach compared to traditional methods. You can find more details about this process in the paper published here: []
Q2: Can D-Ornithine Hydrochloride be used in optimizing the production of other valuable compounds?
A2: Yes, research indicates that D-Ornithine Hydrochloride plays a crucial role in optimizing the production of certain compounds. For instance, a study demonstrated that supplementing a marine microbe culture with D-Ornithine Hydrochloride significantly enhanced the yield of FGFC1 (Fungi fibrinolytic compound 1). [] This suggests its potential application in bioprocesses for producing useful compounds from marine microbes. For further details on this application, refer to the study: []
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